molecular formula C8H5ClN2O B14859931 5-Chloro-2,7-naphthyridin-1(2H)-one

5-Chloro-2,7-naphthyridin-1(2H)-one

Cat. No.: B14859931
M. Wt: 180.59 g/mol
InChI Key: RXADYVJTNAYULH-UHFFFAOYSA-N
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Description

5-Chloro-2,7-naphthyridin-1(2H)-one is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 5-position and a keto group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,7-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions may convert the keto group to a hydroxyl group.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, 5-Chloro-2,7-naphthyridin-1(2H)-one is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with naphthyridine structures have shown various activities, including antimicrobial, antiviral, and anticancer properties. Research into this compound may reveal similar activities.

Medicine

In medicine, derivatives of naphthyridine compounds are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-2,7-naphthyridin-1(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,7-Naphthyridin-1(2H)-one: Lacks the chlorine atom at the 5-position.

    5-Bromo-2,7-naphthyridin-1(2H)-one: Has a bromine atom instead of chlorine.

    5-Methyl-2,7-naphthyridin-1(2H)-one: Has a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom at the 5-position in 5-Chloro-2,7-naphthyridin-1(2H)-one may confer unique reactivity and biological activity compared to its analogs. This can influence its interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

5-chloro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H5ClN2O/c9-7-4-10-3-6-5(7)1-2-11-8(6)12/h1-4H,(H,11,12)

InChI Key

RXADYVJTNAYULH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CN=CC(=C21)Cl

Origin of Product

United States

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